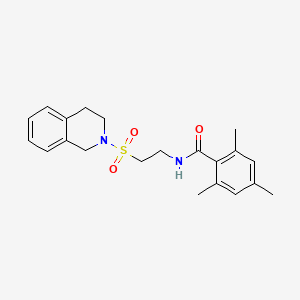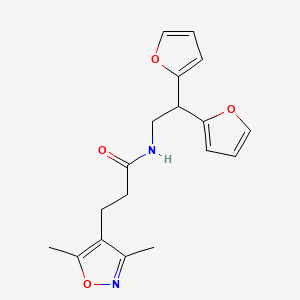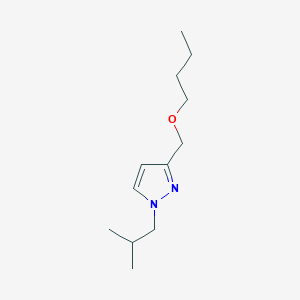
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,4,6-trimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,4,6-trimethylbenzamide” is a chemical compound. It is derived from 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride . The compound has a molecular weight of 491.63 and a molecular formula of C23 H29 N3 O5 S2 .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride, a precursor to the compound , has been accomplished through employing transition metal catalysts . A mild and highly efficient metal-free oxidative α-cyanation of N-acyl/sulfonyl 1,2,3,4-tetrahydroisoquinolines (THIQs) has been accomplished at an ambient temperature via DDQ oxidation and subsequent trapping of N-acyl/sulfonyl iminium ions with (n-Bu)3SnCN .Molecular Structure Analysis
The InChI code for 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride is 1S/C9H10ClNO2S/c10-14(12,13)11-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7H2 . This provides a detailed description of the molecular structure of the compound.Chemical Reactions Analysis
The compound undergoes a series of chemical reactions during its synthesis. For instance, the α-cyanation of N-acyl/sulfonyl 1,2,3,4-tetrahydroisoquinolines (THIQs) involves DDQ oxidation and subsequent trapping of N-acyl/sulfonyl iminium ions .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a logP value of 2.1293 and a logD value of 2.1293 . These values indicate the compound’s solubility in water and organic solvents.科学的研究の応用
Multicomponent Selective Synthesis
The compound is used in the multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines . This process involves the use of hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . The compound plays a crucial role in selectively synthesizing six-membered heterocycles .
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines
The compound is involved in the synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines . These triazines are a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers .
Antioxidant Properties
Quinoline derivatives of the compound have the potential to function as powerful antioxidants against oxidative damage . This could be significantly helpful in neuroprotection against Parkinsonism .
Construction of 3D Co(ii) MOFs
The compound is used in the construction of 3D Co(ii) MOFs . By introducing various secondary aromatic polycarboxylate anions into the Co (II)-tpt system, new complexes can be obtained .
Quality Assurance for Mechanical Fasteners
The compound, referred to as “F2282-0149”, is used in the quality assurance for carbon and alloy steel wire, rods, and bars for mechanical fasteners . It is used in the manufacturing process and finished product application .
Oxidative α-Cyanation of N-Acyl/Sulfonyl 1,2,3,4-Tetrahydroisoquinolines
The compound is used in the oxidative α-cyanation of N-acyl/sulfonyl 1,2,3,4-tetrahydroisoquinolines . This process is accomplished at an ambient temperature via DDQ oxidation and subsequent trapping of N-acyl/sulfonyl iminium ions with (n-Bu)3SnCN .
Inhibitor of Aldo-Keto Reductase AKR1C3
The compound is a highly potent and isoform-selective inhibitor of aldo-keto reductase AKR1C3 . This enzyme is a target of interest in both breast and prostate cancer .
Tandem Cyclization
The compound is used in tandem cyclization . The 3,4-dihydroisoquinolin-2(1H)-one unit is an important and pivotal N-heterocyclic building block that is found in many naturally occurring compounds and biologically active frameworks .
Safety and Hazards
特性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2,4,6-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-15-12-16(2)20(17(3)13-15)21(24)22-9-11-27(25,26)23-10-8-18-6-4-5-7-19(18)14-23/h4-7,12-13H,8-11,14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFUYDDNGISGMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,4,6-trimethylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine](/img/structure/B2844128.png)

![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2844132.png)
![4-ethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2844135.png)
![tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate](/img/no-structure.png)
![Methyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2844139.png)
![2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2844140.png)

![2-(4-{[3-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B2844146.png)
![1,7-dimethyl-3-(3-phenylpropyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2844147.png)
![N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2844148.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide](/img/structure/B2844150.png)
